molecular formula C18H15NO4 B14627747 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one CAS No. 58200-78-5

1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one

Cat. No.: B14627747
CAS No.: 58200-78-5
M. Wt: 309.3 g/mol
InChI Key: PDEIJLMSYDLBQZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it an interesting subject for various chemical studies. The compound consists of a methoxyphenyl group and a nitrophenyl group connected by a penta-2,4-dien-1-one backbone. This structure imparts unique electronic and optical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one can be synthesized through a series of organic reactions. One common method involves the aldol condensation of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Mix 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone.
  • Add sodium hydroxide to the mixture to initiate the aldol condensation reaction.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying conjugated systems and their electronic properties.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer reactions and form complexes with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the nitro group, resulting in different reactivity and applications.

    1-(4-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the methoxy group, affecting its electronic properties.

Uniqueness: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and optical properties. This combination makes it valuable for specific applications in research and industry.

Properties

CAS No.

58200-78-5

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one

InChI

InChI=1S/C18H15NO4/c1-23-17-12-8-15(9-13-17)18(20)5-3-2-4-14-6-10-16(11-7-14)19(21)22/h2-13H,1H3

InChI Key

PDEIJLMSYDLBQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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